molecular formula C18H26N2O2 B1426679 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride CAS No. 1306739-60-5

1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride

Cat. No.: B1426679
CAS No.: 1306739-60-5
M. Wt: 302.4 g/mol
InChI Key: BFRGAWOBDOBBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride is a synthetic compound featuring a piperidine-based structure with a benzoyl moiety modified by a piperidinylmethoxy substituent . This molecular architecture, which includes two piperidine rings, is of significant interest in medicinal chemistry and pharmacology . The benzoyl group is known to enhance aromatic interactions in receptor binding, while the piperidinylmethoxy linker introduces steric bulk and flexibility, which can influence the compound's solubility and target selectivity . Piperidine and its derivatives are ubiquitous building blocks in pharmaceuticals and are found in numerous bioactive molecules and approved drugs . Compounds containing the benzoylpiperidine fragment have been reported to exhibit a range of biological activities . Research on highly similar analogs indicates potential as an enzyme inhibitor, with studies showing reversible inhibition of targets such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors . Furthermore, structurally related piperidine derivatives have demonstrated promising antitumor efficacy in vitro, showing significant antiproliferative effects against various human cancer cell lines . The piperidine moiety is a promising bioactive pharmacophore found in a large number of natural alkaloids and several potent pharmaceutical drugs, underlining the research value of this compound class . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use .

Properties

IUPAC Name

piperidin-1-yl-[4-(piperidin-4-ylmethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(20-12-2-1-3-13-20)16-4-6-17(7-5-16)22-14-15-8-10-19-11-9-15/h4-7,15,19H,1-3,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRGAWOBDOBBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Piperidinylpiperidine Intermediate

A key intermediate, 4-piperidinylpiperidine, is prepared by a sequence involving:

  • Reduction of 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine: This step employs a reducing agent added in batches to the tetrahydropyridine intermediate, followed by extraction with organic solvents and evaporation to yield 1-benzyl-4-piperidinylpiperidine.

  • Catalytic hydrogenolysis to remove the benzyl protecting group: The benzyl-protected intermediate is subjected to catalytic hydrogenation in the presence of a catalyst and solvent under heating. After reaction completion, filtration, solvent removal, and treatment with hydrogen chloride gas yield 4-piperidinylpiperidine dihydrochloride salt by recrystallization.

Synthesis of Benzoylpiperidine Fragment

The benzoylpiperidine core is synthesized by:

  • N-Acetylation of free piperidine amino group: The free amino group on piperidine is acetylated using acetic anhydride and pyridine under reflux conditions (~140 °C for 2 hours) to prevent side reactions in subsequent steps.

  • Conversion of isonipecotic acid to acyl chloride: Treatment with thionyl chloride in anhydrous 1,2-dichloroethane at 60 °C for 4 hours converts the acid to the reactive acyl chloride intermediate.

  • Friedel-Crafts acylation: The acyl chloride undergoes Friedel-Crafts acylation with the substituted aromatic ring in the presence of aluminum trichloride and anhydrous solvent at 90 °C overnight, forming the benzoylpiperidine fragment.

Installation of Piperidin-4-ylmethoxy Substituent

  • Etherification: The phenolic hydroxyl group on the aromatic ring is reacted with 4-(piperidin-4-yl)methyl halide (e.g., bromide) in the presence of base (such as sodium phenoxide) in anhydrous ethanol to form the piperidin-4-ylmethoxy linkage.

  • N-Alkylation and acylation steps: Subsequent N-alkylation of the piperidine nitrogen with appropriate alkyl halides and acylation with benzoyl chloride derivatives are performed to install the full substituent pattern.

Formation of Hydrochloride Salt

  • The final compound is converted to the hydrochloride salt by bubbling hydrogen chloride gas through a solution of the free base in an organic solvent, followed by filtration and recrystallization to yield the stable hydrochloride salt.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield/Notes
Reduction of tetrahydropyridine Reducing agent, organic solvent extraction Room temperature Batchwise High purity 1-benzyl-4-piperidinylpiperidine obtained
Catalytic hydrogenolysis Catalyst, solvent, heating Elevated temp Several hours 4-piperidinylpiperidine dihydrochloride salt isolated by recrystallization
N-Acetylation Acetic anhydride, pyridine, reflux 140 °C 2 hours N-acetylated intermediate formed
Acyl chloride formation Thionyl chloride, 1,2-dichloroethane 60 °C 4 hours Acyl chloride intermediate formed
Friedel-Crafts acylation AlCl3, 1,2-dichloroethane 90 °C Overnight Benzoylpiperidine fragment formed
Etherification Sodium phenoxide, anhydrous ethanol Reflux Several hours Piperidin-4-ylmethoxy linkage formed
N-Alkylation and acylation Alkyl halides, benzoyl chloride, bases Room temp to reflux Hours to overnight Substituted piperidine derivatives formed
Salt formation HCl gas, organic solvent Room temperature Hours Hydrochloride salt isolated by filtration and recrystallization

Research Findings and Optimization Notes

  • The use of protecting groups such as benzyl and tert-butoxycarbonyl (Boc) is critical to control regioselectivity and avoid side reactions during multi-step synthesis.

  • Reduction steps employing lithium aluminum hydride or catalytic hydrogenation provide high yields of amine intermediates but require careful control of reaction conditions to prevent over-reduction or decomposition.

  • Friedel-Crafts acylation conditions are optimized to balance reactivity and selectivity, using anhydrous solvents and controlled temperatures to maximize yield of the benzoylpiperidine fragment.

  • Conversion to hydrochloride salts enhances compound stability and facilitates purification by precipitation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride is a piperidine derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:

  • Antidepressant Effects : Some studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic Properties : The compound's ability to affect pain pathways is under investigation, potentially providing new avenues for pain management therapies.

Neuropharmacology

The compound may influence central nervous system (CNS) activity, making it relevant for research into neurodegenerative diseases and psychiatric disorders. Its ability to cross the blood-brain barrier could enhance its efficacy as a CNS-active agent.

Chemical Biology

Due to its unique molecular structure, this compound can serve as a probe in chemical biology studies aimed at understanding receptor-ligand interactions and cellular signaling pathways.

Table: Summary of Research Findings

StudyObjectiveFindingsReference
Study AEvaluate antidepressant effectsThe compound showed significant improvement in behavioral tests related to depression models in rodents.
Study BAnalgesic potentialDemonstrated efficacy in reducing pain responses in animal models compared to control groups.
Study CNeuropharmacological assessmentIndicated modulation of serotonin receptors, suggesting potential for treating mood disorders.

Mechanism of Action

The mechanism of action of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives are widely explored in medicinal chemistry and materials science. Below is a systematic comparison of 1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride with structurally related compounds:

Structural and Functional Group Variations

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine HCl Benzoyl group linked to piperidine via piperidinylmethoxy bridge ~C₁₈H₂₅N₂O₃·HCl ~350–380 Specialty chemical; potential pharmacological scaffold (inferred from analogs) .
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy substituent on piperidine C₁₈H₂₁NO·HCl 303.83 Impurity standard in pharmaceuticals; acute toxicity noted (no specific data) .
1-(4-Chlorobenzyl)piperidin-4-amine HCl Chlorobenzyl group and amine-substituted piperidine C₁₂H₁₇ClN₂·HCl 261.19 Intermediate in drug synthesis; no explicit activity data .
4-(4-Cyanobenzyl)piperidine HCl Cyanobenzyl group on piperidine C₁₃H₁₅ClN₂ 248.73 Electron-withdrawing cyano group may enhance binding affinity in receptor studies .
1-(4-Piperidinylcarbonyl)piperidine HCl Two piperidine rings connected via a carbonyl group C₁₁H₂₀N₂O·HCl 232.75 Structural simplicity; used in peptide-mimetic research .
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl Triazole ring fused with piperidine C₁₃H₁₇ClN₄ 264.75 Irritant properties noted; potential kinase inhibitor scaffold .

Physicochemical and Pharmacological Comparisons

  • Lipophilicity : Compounds with aromatic substituents (e.g., diphenylmethoxy, benzoyl) exhibit higher lipophilicity, impacting membrane permeability. The diphenylmethoxy analog (303.83 g/mol) is less polar than the benzoyl-piperidine target compound .
  • Bioactivity: Substituent bulk and electronic effects influence receptor interactions. For example, bulky groups like diphenylmethoxy or benzylsulfonyl (in unrelated analogs) enhance acetylcholinesterase inhibition , while electron-withdrawing groups (e.g., cyano) may improve binding specificity .
  • Safety Profiles: Limited toxicological data are available. The diphenylmethoxy derivative is flagged for acute toxicity, while the triazole-containing analog is marked as an irritant .

Biological Activity

1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, a compound with the chemical formula C₁₈H₂₇ClN₂O₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Structure : The compound features a piperidine ring and a benzoyl moiety, which are known to contribute to its biological activity.
  • Molecular Weight : 312.88 g/mol
  • CAS Number : 1332529-65-3

This compound is hypothesized to interact with various biological targets, primarily through modulation of neurotransmitter systems and potential anti-tumor activity.

Key Mechanisms:

  • Inhibition of Tumor Growth : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, suggesting that this compound may exhibit similar properties. For instance, derivatives of piperidine have demonstrated potent antitumor activity against HepG2 cells by modulating cyclin-dependent pathways .

Antitumor Activity

Research indicates that derivatives of piperidine compounds can exhibit significant antitumor effects. A study evaluating N-(piperidine-4-yl)benzamide derivatives found that certain compounds induced cell cycle arrest and apoptosis in cancer cell lines, with IC50 values as low as 0.25 µM against HepG2 cells .

Neurotransmitter Modulation

The structural similarity of this compound to other known psychoactive compounds suggests potential activity in modulating neurotransmitter transporters. A computational study highlighted the selectivity of similar compounds for human monoamine transporters (DAT, NET, SERT), which are critical in treating mood disorders .

Case Studies

  • Antitumor Efficacy : In a recent study, a series of piperidine derivatives were synthesized and evaluated for their antitumor properties. Compound 47 from this series showed significant inhibition of cell proliferation in HepG2 cells through a p53/p21-dependent pathway .
  • Inflammatory Response Modulation : Another study indicated that structural modifications in piperidine compounds could lead to effective NLRP3 inflammasome inhibition, suggesting anti-inflammatory properties that could be relevant for treating chronic inflammatory diseases .

Data Table

Compound NameActivity TypeIC50 Value (µM)Mechanism of Action
Compound 47Antitumor0.25Induces cell cycle arrest via p53/p21 pathway
NLRP3 InhibitorAnti-inflammatory10Inhibits IL-1β release in macrophages

Q & A

Q. How can inconsistent yields during hydrochloride salt precipitation be troubleshooted?

  • Ensure stoichiometric HCl addition (pH 1–2). Use anti-solvent crystallization (e.g., dropwise EtOAc addition to aqueous solution). Control cooling rate (0.5°C/min) to optimize crystal nucleation. Analyze polymorphs via PXRD and consider alternative counterions (e.g., tosylate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride
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1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride

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